molecular formula C15H6F18O6Y B100933 Yttrium hexafluoroacetylacetonate CAS No. 18911-76-7

Yttrium hexafluoroacetylacetonate

Cat. No.: B100933
CAS No.: 18911-76-7
M. Wt: 713.08 g/mol
InChI Key: QYKMGZLZIBNPQL-JVUUZWNBSA-N
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Description

Yttrium hexafluoroacetylacetonate is a volatile, thermally stable beta-diketonate complex prized as a precursor for the chemical vapor deposition (CVD) of high-performance yttrium-containing ceramics, particularly yttria-stabilized zirconia (YSZ) . In plasma-enhanced CVD (PE-CVD) processes, this compound enables the deposition of YSZ coatings at lower temperatures, which is critical for protecting thermolabile substrates like nickel-based superalloys . The resulting cubic-phase YSZ coatings are of significant interest for applications in advanced nuclear systems due to their high radiation tolerance, chemical inertness, and effectiveness as thermal barrier coatings . Beyond thermal barriers, this precursor is instrumental in materials science for the fabrication of nanomaterials and thin-film deposition via techniques like aerosol-assisted CVD, facilitating developments in electronics and solid-state devices . Its volatility also makes it a key reagent in rapid gas-phase separation techniques, such as isothermal thermochromatography, which is being developed for the separation of rare earth elements and nuclear forensics analysis . Furthermore, the compound serves as a versatile starting material in synthesizing novel molecular complexes for investigating magnetic coupling interactions in rare-earth radical systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18911-76-7

Molecular Formula

C15H6F18O6Y

Molecular Weight

713.08 g/mol

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium

InChI

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-;

InChI Key

QYKMGZLZIBNPQL-JVUUZWNBSA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y]

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Yttrium(III) Hexafluoroacetylacetonate Complexes

The synthesis of yttrium(III) hexafluoroacetylacetonate complexes typically results in hydrated forms, with yttrium(III) hexafluoroacetylacetonate dihydrate, [Y(hfa)3(H2O)2], being a common and stable product. americanelements.comresearchgate.net The general preparative method for metal acetylacetonates (B15086760) involves the reaction of a metal salt with the β-diketone ligand, in this case, hexafluoroacetylacetone (B74370) (Hhfa). wikipedia.org The formation of the hydrated complex, [Y(hfa)3(H2O)2], involves the coordination of the yttrium(III) ion with six oxygen atoms from the three bidentate hexafluoroacetylacetonate (hfa) ligands and two oxygen atoms from two water molecules. researchgate.net This eight-coordinate structure results in a distorted square antiprism geometry around the yttrium center. researchgate.net

Obtaining the anhydrous form, Y(hfa)3, presents a greater challenge due to the high affinity of the coordinatively unsaturated yttrium center for water molecules. Thermal dehydration methods under vacuum often prove insufficient for complete water removal without causing decomposition or hydrolysis. researchgate.net Therefore, the synthesis of anhydrous Y(hfa)3 typically requires strictly anhydrous conditions, utilizing dried solvents and inert atmospheres to prevent the formation of the more stable hydrated species. mdpi.com The synthesis of related anhydrous lanthanide complexes has been achieved by reacting the metal precursor with the ligand in an anhydrous solvent like toluene. mdpi.com

Table 1: Synthetic Strategies for Yttrium(III) Hexafluoroacetylacetonate Forms
Target CompoundGeneral StrategyKey ReactantsTypical ConditionsReference
Hydrated Y(hfa)3 (e.g., [Y(hfa)3(H2O)2])Reaction of a Yttrium(III) salt with Hhfa in the presence of water.Yttrium(III) salt, Hexafluoroacetylacetone (Hhfa)Aqueous or alcoholic solution. researchgate.netwikipedia.org
Anhydrous Y(hfa)3Reaction of a Yttrium(III) precursor with Hhfa under moisture-free conditions.Anhydrous Yttrium(III) precursor, HhfaStrictly anhydrous solvents (e.g., toluene), inert atmosphere. mdpi.com

The Lewis acidity of the metal center in tris(hexafluoroacetylacetonato) complexes, enhanced by the electron-withdrawing CF3 groups, makes them susceptible to coordination by additional ligands. lew.ro This property allows for the synthesis of anionic tetrakis(hexafluoroacetylacetonato) yttrium(III) complexes, [Y(hfa)4]−.

The synthesis of such anions is achieved by reacting the hydrated precursor, [Y(hfa)3(H2O)2], with a base in a suitable solvent system. For example, the complex (Et3NH)[Y(hfa)4] has been synthesized by adding triethylamine (B128534) to a hot solution of [Y(hfa)3(H2O)2] in a mixture of n-heptane and chloroform. lew.ro In this reaction, the triethylamine acts as a base to facilitate the coordination of a fourth hfa ligand and serves to form the triethylammonium (B8662869) counterion. lew.ro The resulting isostructural mononuclear complexes crystallize in a monoclinic system. lew.rodntb.gov.ua

Synthesis of Heterometallic Yttrium(III) Hexafluoroacetylacetonate Complexes

Heterobimetallic systems involving yttrium(III) hexafluoroacetylacetonate can be formed through co-crystallization with other metal acetylacetonate (B107027) complexes. A notable example is the co-crystallization of equimolar amounts of Y(hfa)3 and copper(II) acetylacetonate, Cu(acac)2, from a 96% ethanol (B145695) solution. researchgate.net This procedure does not result in a single molecule with direct bonds between the metals but yields a crystalline material with the formula [Y(hfa)3(H2O)2Cu(acac)2]. researchgate.net

In the crystal structure, discrete molecules of [Y(hfa)3(H2O)2] and Cu(acac)2 are present. The structure of the Cu(acac)2 molecule remains the same as in its individual crystalline form. researchgate.net The two distinct molecular units are linked together through intermolecular hydrogen bonds, forming zigzag chains within the crystal lattice. researchgate.net This demonstrates a method for creating structured bimetallic materials through non-covalent interactions driven by the components' molecular structures.

More complex heterometallic structures involving yttrium hexafluoroacetylacetonate can be synthesized by incorporating ligands capable of bridging multiple metal centers, such as polydentate chelates with alkoxide arms. ufl.edu Mixed-metal clusters are composed of at least three metal atoms, which can be the same or different, leading to diverse structures and properties. uchicago.edu

The synthesis of these clusters often involves the reaction of yttrium and another metal salt with a ligand that contains one or more alcohol functionalities. For instance, the reaction between sources of iron(III) and yttrium(III) with triethanolamine (B1662121) (teaH3) in a mixed solvent system can produce mixed Fe/Y clusters. ufl.edu In such structures, the deprotonated alkoxide arms of the triethanolamine ligand act as bridging groups between the yttrium and iron centers, forming a stable polynuclear core. ufl.edu The hfa ligands would occupy the remaining coordination sites on the yttrium atom. This synthetic strategy allows for the construction of intricate molecular architectures with potentially unique magnetic or catalytic properties arising from the proximity of the different metal ions.

Table 2: Synthesis of Heterometallic Yttrium(III) Hexafluoroacetylacetonate Complexes
Complex TypeSynthetic StrategyExample ProductKey ReactantsReference
Co-crystallization ProductCo-crystallization of two different metal-ligand complexes.[Y(hfa)3(H2O)2Cu(acac)2]Y(hfa)3, Cu(acac)2 researchgate.net
Mixed-Metal Alkoxide ClusterReaction of metal precursors with a bridging polydentate alkoxide ligand.[Fe2Y2(pdmH)6Cl4]Cl2 (analogous structure)Yttrium(III) salt, another metal salt (e.g., FeCl2), bridging ligand (e.g., pdmH2, teaH3) ufl.edu

Comprehensive Structural Elucidation and Theoretical Analysis

Spectroscopic Characterization Techniques for Yttrium Hexafluoroacetylacetonate

Spectroscopic and diffraction-based methods provide critical insights into the molecular framework, bonding, and phase-specific constitution of Yttrium(III) hexafluoroacetylacetonate.

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds free from the influence of intermolecular forces present in the solid state. ncsu.edu This method involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances and bond angles. ncsu.edubohrium.com

A key study utilized simultaneous gas electron diffraction and mass spectrometry to investigate the molecular structure of monomeric yttrium tris-hexafluoroacetylacetonate, Y(hfa)₃. researchgate.netscispace.com The electron diffraction patterns for the monomeric species were successfully obtained at an experimental temperature of 208(5)°C. researchgate.net Analysis of these patterns is crucial for establishing the coordination geometry of the isolated molecule. Such studies on related metal tris-β-diketonates have often revealed a coordination polyhedron with D₃ symmetry, resembling a distorted octahedron or a trigonal prism. researchgate.netresearchgate.net The GED technique, therefore, provides the most direct experimental evidence for the geometry of the Y(hfa)₃ monomer in the gas phase. researchgate.netmsu.ru

Mass spectrometry (MS) is an essential tool for determining the composition of the vapor phase and for elucidating the fragmentation pathways of a molecule under ionization. uni-saarland.deneu.edu.tr When coupled with a volatile precursor source like an effusion cell, it can provide detailed information on thermal stability and decomposition.

Studies on yttrium tris-hexafluoroacetylacetonate have shown that the composition of the vapor is highly dependent on temperature. researchgate.netscispace.com A combined electron diffraction and mass spectrometry experiment revealed that at temperatures below approximately 200°C, the vapor contains ions corresponding to species with one, two, or even three yttrium atoms, indicating the presence of oligomers. researchgate.netresearchgate.net Below ~120°C, the most intense ion peak was identified as [Y₂(hfa)₅]⁺, arising from a dimeric species. As the temperature increases, these oligomers decrease in concentration, and the vapor becomes richer in the monomeric Y(hfa)₃ form. researchgate.net The monomer itself begins to undergo noticeable thermal decomposition at temperatures exceeding 330°C. researchgate.net

The fragmentation of the molecular ion in the mass spectrometer typically proceeds through predictable pathways for metal chelates. msu.edu Common fragmentation patterns include:

Loss of a complete ligand: The [M-L]⁺ ion, in this case [Y(hfa)₂]⁺, is often a prominent peak.

Fragmentation within a ligand: This can involve the loss of radicals such as •CF₃ or neutral fragments.

Formation of metal fluoride (B91410) ions: Rearrangement can lead to the formation of stable ions like [YF₂]⁺.

This information is vital for understanding the compound's stability and for developing deposition processes like chemical vapor deposition (CVD), where vapor-phase integrity is critical.

X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement in crystalline solids. rsc.org Single-crystal XRD provides a precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, while powder XRD is primarily used to identify crystalline phases and confirm the bulk purity of a sample. youtube.comunipi.it

Single Crystal X-ray Diffraction While a single-crystal structure for the simple, anhydrous Y(hfa)₃ monomer has not been prominently reported, the structures of closely related heterometallic complexes have been elucidated. For instance, the crystal structure of [Y(hfa)₃(H₂O)₂Cu(acac)₂] was determined, revealing a complex dinuclear arrangement where the yttrium and copper centers are bridged by ligands. d-nb.info

In another relevant example, the structure of the anionic complex (Et₃NH)[Y(hfa)₄] was determined. chemicalbook.com This study found that the complex crystallizes in the monoclinic system with the P2₁/n space group. In this compound, the central yttrium ion is coordinated to eight oxygen atoms from the four hexafluoroacetylacetonate ligands, resulting in a coordination geometry described as a square antiprism. chemicalbook.com

Parameter(Et₃NH)[Y(hfa)₄]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.3771(3)
b (Å) 26.3566(8)
c (Å) 14.8412(4)
β (°) 100.385(2)
Volume (ų) 3992.6(2)
Z 4
Coordination No. 8
Geometry Square Antiprism
Crystallographic data for the related complex (Et₃NH)[Y(hfa)₄]. Data sourced from reference chemicalbook.com.

Powder X-ray Diffraction Powder XRD (PXRD) is routinely used to verify the phase purity of synthesized crystalline materials. For example, in the synthesis of the (Et₃NH)[Y(hfa)₄] complex, PXRD was used to confirm that the bulk material corresponded to the single phase identified by single-crystal analysis, by comparing the experimental powder pattern to one simulated from the single-crystal data. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For Yttrium(III) hexafluoroacetylacetonate, ¹H and ¹⁹F NMR are particularly informative.

¹H NMR: The hexafluoroacetylacetonate (hfa) ligand possesses one methine proton (-CH=). In the ¹H NMR spectrum, this proton typically appears as a sharp singlet. For the free hfa ligand (in its enol form), this peak is observed around 10.45 ppm. researchgate.net In yttrium complexes, the chemical shift of this proton can provide information about the electronic environment of the ligand upon coordination. For example, in a complex adduct denoted [1Y(hfac)₃], the methine proton signal was clearly identified in the spectrum. scispace.com However, in coordinating solvents like DMSO, some yttrium complexes have been observed to dissociate, leading to chemical shifts that are very close to that of the free ligand, indicating solvent molecules have displaced the original ligands in the coordination sphere. researchgate.net

¹⁹F NMR: The hfa ligand contains two trifluoromethyl (-CF₃) groups. ¹⁹F NMR is highly sensitive to the environment of the fluorine atoms. chemicalbook.com The spectrum of the free ligand shows a sharp singlet at approximately -77.18 ppm (relative to CFCl₃). researchgate.net In a diamagnetic complex like Y(hfa)₃, one would expect the ¹⁹F NMR spectrum to also show a sharp singlet, assuming the two -CF₃ groups on each ligand are chemically equivalent and that there is rapid exchange between ligands. In some reported lanthanide-hfa complexes, multiple signals have been observed, which could indicate lower symmetry in the solution structure or the presence of different species in equilibrium. chemicalbook.comnih.gov

⁸⁹Y NMR: Yttrium possesses an NMR-active nucleus, ⁸⁹Y (spin I=1/2). However, its low gyromagnetic ratio and long relaxation times make it an inherently insensitive nucleus, and its observation typically requires specialized techniques such as hyperpolarization. libretexts.org While challenging, ⁸⁹Y NMR could provide direct information about the coordination environment of the metal center.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent technique for identifying the functional groups present in a compound. The IR spectrum of Y(hfa)₃ is characterized by several strong absorption bands associated with the hexafluoroacetylacetonate ligand.

The key vibrational modes include: d-nb.info

C=O and C=C Stretching: The delocalized keto-enol system of the chelate ring gives rise to strong bands typically in the 1500-1700 cm⁻¹ region. For instance, in the related [Er(hfa)₃Cu(acac)₂] complex, bands were observed at 1645 cm⁻¹. d-nb.info

C-F Stretching: The trifluoromethyl groups produce very strong and characteristic absorptions, usually found in the 1100-1300 cm⁻¹ range. d-nb.info

Y-O Stretching: The vibration corresponding to the yttrium-oxygen bond is expected at lower frequencies (typically below 600 cm⁻¹). The presence of a peak in this region that is absent in the free ligand is direct evidence of metal-ligand bond formation. researchgate.net

Changes in the positions and intensities of these bands upon sublimation or reaction can indicate structural changes, such as the loss of coordinated water molecules. d-nb.info

Molecular Geometry and Coordination Sphere of Yttrium

The molecular geometry and coordination sphere of the yttrium ion in hexafluoroacetylacetonate complexes are dictated by the phase (gas or solid) and the presence of any additional ligands. The large ionic radius of Y³⁺ allows for coordination numbers greater than the six commonly seen for smaller transition metals.

In the gas phase , the structure of the monomeric Y(hfa)₃ molecule, as determined by electron diffraction, is the most relevant representation of its intrinsic geometry. researchgate.net These studies, along with theoretical calculations, point towards a structure with D₃ symmetry, where the six oxygen atoms from the three bidentate hfa ligands form a coordination polyhedron around the central yttrium ion. This geometry can be described as an intermediate between an octahedron and a trigonal prism. researchgate.netresearchgate.net

In the solid state , the yttrium ion frequently expands its coordination sphere by incorporating solvent molecules (e.g., water) or by forming oligomeric or polymeric structures. In hydrated forms or adducts, the coordination number of yttrium is often seven, eight, or even nine. As seen in the single-crystal structure of the related complex (Et₃NH)[Y(hfa)₄], the yttrium ion achieves a coordination number of 8, adopting a square antiprismatic geometry to accommodate the eight oxygen atoms from four bidentate ligands. chemicalbook.com This tendency to achieve higher coordination numbers is a characteristic feature of yttrium and other rare-earth element chemistry.

Determination of Molecular Symmetry and Conformation

Tris(chelate) metal complexes, where a central metal ion is coordinated to three bidentate ligands, often exhibit an idealized D3 symmetry. rsc.org In such a structure, the three chelate rings form a propeller-like arrangement around the central yttrium ion. rsc.org For this compound, this would involve the three hexafluoroacetylacetonate ligands coordinating to the yttrium center. In the solid state and in the presence of other coordinating species, this idealized symmetry can be modified. For instance, in the complex anion tetrakis(hexafluoroacetylacetonato)yttriate(III), [Y(hfac)4]-, the yttrium ion is eight-coordinated, resulting in a square antiprism stereochemistry. lew.ro Similarly, related yttrium complexes involving other ligands can exhibit different coordination geometries, such as the octahedral geometry seen in the [Y(DMU)6]3+ cation (where DMU is N,N'-dimethylurea). znaturforsch.com

Analysis of Bond Lengths and Angles in the Coordination Environment

X-ray diffraction studies on derivatives provide precise measurements of the coordination sphere around the yttrium ion. In the eight-coordinate complex anion, (Et3NH)[Y(hfac)4], the yttrium ion is bonded to eight oxygen atoms from the four hexafluoroacetylacetonate ligands. lew.ro The Y-O bond lengths in this environment are all similar, indicating a relatively uniform coordination sphere. lew.ro

Table 1: Selected Bond Lengths and Angles for the [Y(hfac)4]⁻ Anion

Parameter Value
Bond Lengths (Å)
Y-O1 2.355
Y-O2 2.368
Y-O3 2.348
Y-O4 2.378
Y-O5 2.357
Y-O6 2.366
Y-O7 2.365
Y-O8 2.359
**Bond Angles (°) **
O3-Y-O1 70.8
O3-Y-O5 74.0
O1-Y-O5 114.3
O7-Y-O1 74.9

Data sourced from a study on (Et3NH)[Y(hfac)4]. lew.ro

Investigation of Intermolecular Interactions

In the crystal structure of this compound derivatives, intermolecular forces play a crucial role in the solid-state packing. A notable feature is the tendency for the fluorinated trifluoromethyl (CF3) groups to segregate. lew.ro This leads to the formation of intermolecular F···F interactions between the CF3 groups of adjacent complex anions, with contact distances around 2.938 Å. lew.ro In hydrated forms of the compound, such as yttrium(III) hexafluoroacetylacetonate dihydrate, hydrogen bonding involving the water molecules is expected to be a significant intermolecular interaction, influencing the crystal structure. znaturforsch.comsigmaaldrich.comsigmaaldrich.com The ability of yttrium complexes to participate in hydrogen-bonded networks is well-documented, often leading to the formation of extended three-dimensional supramolecular architectures. znaturforsch.comrsc.org

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides a powerful tool for investigating the electronic structure and energetics of molecules, complementing experimental findings.

Thermolysis and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling

Thermogravimetric analysis (TGA) is a fundamental technique used to assess the thermal stability and decomposition characteristics of materials. In the case of yttrium hexafluoroacetylacetonate, often abbreviated as Y(hfa)₃, TGA reveals a multi-step decomposition process. The hydrated form of the compound, Y(C₅HF₆O₂)₃ · 2H₂O, typically shows an initial weight loss at lower temperatures corresponding to the loss of water molecules. sigmaaldrich.comsigmaaldrich.com

Under an inert atmosphere, such as nitrogen, the anhydrous complex exhibits a distinct decomposition profile. Studies have shown that Y(hfa)₃ undergoes a significant weight loss in a specific temperature range, indicating its volatilization and decomposition. For instance, one study observed a rapid weight loss of 91% for Y(hfa)₃ between 100°C and 350°C under an oxygen atmosphere, which is faster than that of yttrium acetylacetonate (B107027) (Y(acac)₃). osti.gov This suggests that the fluorinated ligands in Y(hfa)₃ contribute to its higher volatility compared to its non-fluorinated counterpart.

The decomposition temperature is a critical parameter derived from TGA. For Y(hfa)₃, the melting point is reported to be in the range of 128-130°C. sigmaaldrich.comsigmaaldrich.com The decomposition process itself is complex and can be influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere. peerj.com

Mass Spectrometric Analysis of Evolved Gases during Thermal Decomposition

To gain a deeper understanding of the decomposition pathway, the gases evolved during the thermolysis of this compound are analyzed using mass spectrometry (MS), often coupled with TGA (TGA-MS). wikipedia.orgnih.gov This technique, known as evolved gas analysis (EGA), allows for the identification of the gaseous byproducts, providing insights into the fragmentation of the parent molecule. ias.ac.inmdpi.comresearchgate.net

During the thermal decomposition of Y(hfa)₃, mass spectrometric analysis has revealed the presence of various fragments. Unlike more thermally stable yttrium precursors like Y(tmhd)₃, which primarily show the molecular ion peak, Y(hfa)₃ tends to decompose, forming monomeric and dimeric species. osti.gov This indicates a higher reactivity of Y(hfa)₃ upon heating. The fragmentation pattern typically involves the cleavage of the metal-ligand bonds and the breakdown of the hexafluoroacetylacetonate ligand itself. The presence of fluorine in the ligand significantly influences the decomposition products.

Mechanistic Studies of Thermal Decomposition and Volatilization Behavior

The mechanism of thermal decomposition and volatilization of this compound is a complex process involving several steps. The initial step in the decomposition of β-diketonates, in general, is often the dissociation of the enol form. nih.gov For fluorinated β-diketonates like Y(hfa)₃, the C-CF₃ bond is identified as a particularly weak point, leading to its cleavage at elevated temperatures. nih.gov

The volatilization of Y(hfa)₃ is a crucial aspect of its application in CVD. The compound's ability to sublime or evaporate at relatively low temperatures without significant decomposition is a desirable characteristic. dtic.mil However, studies have shown that the decomposition of Y(hfa)₃ can occur concurrently with its volatilization, leading to the incorporation of impurities, such as carbon, into the deposited films if the temperature is not carefully controlled. dtic.mil The decomposition of Y(hfa)₃ has been observed to result in the formation of YL₂⁺ species, which have a lower capacity to recombine and form more complex structures compared to the decomposition products of other yttrium precursors like Y(acac)₃. osti.gov

Comparative Thermal Decomposition of this compound with Other Yttrium β-Diketonates

Comparing the thermal behavior of Y(hfa)₃ with other yttrium β-diketonates, such as yttrium acetylacetonate (Y(acac)₃) and yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃), provides valuable insights into the influence of the ligand structure on thermal stability and decomposition pathways. osti.govresearchgate.net

As indicated by TGA, Y(hfa)₃ exhibits a faster weight loss at lower temperatures compared to Y(acac)₃, suggesting lower thermal stability but higher volatility. osti.gov In contrast, Y(tmhd)₃ shows high thermal stability, with mass spectrometry indicating the presence of the intact molecular ion and minimal fragmentation. osti.gov

The decomposition of Y(acac)₃ results in the formation of more reactive species that can recombine to form more complex structures. osti.gov Conversely, Y(hfa)₃ and Y(tmhd)₃ decomposition mainly yields YL₂⁺ species with a lower tendency for recombination. osti.gov This difference in reactivity has implications for their use in CVD, where the nature of the precursor fragments can influence the quality and composition of the resulting thin films. While Y(hfa)₃ was found to be the least efficient in doping zirconia with yttria in one study, Y(acac)₃ showed increasing efficiency with higher deposition temperatures. osti.gov

Advanced Applications in Materials Science and Engineering

Precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Yttrium hexafluoroacetylacetonate, formally known as Yttrium(III) hexafluoroacetylacetonate or Y(hfa)₃, is utilized as a source of yttrium for the creation of thin films. These techniques are fundamental in producing high-performance materials for a variety of technological applications.

Deposition of Yttria-Stabilized Zirconia (YSZ) Thin Films

Yttria-Stabilized Zirconia (YSZ) is a ceramic material with significant applications, including thermal barrier coatings and solid electrolytes in fuel cells, owing to its low thermal conductivity and high ionic conductivity. nasa.govemdgroup.com The deposition of YSZ often involves co-deposition from zirconium and yttrium precursors. Y(hfa)₃ has been investigated as a potential yttrium dopant precursor in Plasma-Enhanced Chemical Vapor Deposition (PE-CVD), a method that uses plasma to facilitate the chemical reactions at lower temperatures than conventional CVD. mdpi.comrsc.org

In the plasma-enhanced chemical vapor deposition (PE-CVD) of YSZ coatings, Yttrium(III) hexafluoroacetylacetonate (referred to as Y(acacF₆)₃ in some studies) has been evaluated for its efficiency as a yttrium source. mdpi.comrsc.org Research comparing different yttrium precursors shows that Y(hfa)₃ is the least efficient in incorporating yttria (Y₂O₃) into the zirconia (ZrO₂) matrix across a range of deposition temperatures from 500 to 800 °C. mdpi.com It consistently yields a low concentration of yttria, approximately 0.7–1.8 mol%, while introducing a variable amount of carbon impurities (3.6–8.2 at.%). mdpi.comrsc.org This low doping efficiency is attributed to the precursor's high volatility and decomposition behavior, which leads to rapid depletion and less effective co-deposition with the zirconia precursor. rsc.org

The deposition temperature plays a crucial role in determining the final composition and crystalline structure of YSZ films. When using Y(hfa)₃ in PE-CVD, the yttria concentration in the resulting film shows a distinct trend with temperature. At 500 °C, the yttria concentration is around 1.0 mol%. rsc.org However, as the temperature increases to 700 °C, the concentration unexpectedly decreases to 0.8 mol%. rsc.org This behavior contrasts with other yttrium precursors. rsc.org Despite the low yttria content achieved with Y(hfa)₃, the resulting films primarily stabilize the tetragonal phase of zirconia, which is facilitated by the formation of very small crystallites, typically around 10 nm in size. mdpi.com Achieving a fully cubic structure, which is often desired for enhanced stability and ionic conductivity, was not accomplished with this precursor under the reported conditions. mdpi.comrsc.org

A comparative study of three yttrium β-diketonate precursors for YSZ deposition via PE-CVD highlights the differences in their performance. The precursors compared were Yttrium(III) hexafluoroacetylacetonate (Y(hfa)₃ or Y(acacF₆)₃), Yttrium(III) acetylacetonate (B107027) (Y(acac)₃), and Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Y(tmhd)₃). mdpi.comrsc.org

The results indicated that Y(hfa)₃ was the least efficient dopant across the entire temperature range of 500-800 °C. mdpi.com In contrast, Y(tmhd)₃ was most effective at lower temperatures (500-600 °C), introducing 1–2.7 mol% yttria with relatively low carbon content. mdpi.comrsc.org At higher temperatures (700-800 °C), Y(acac)₃ proved to be the most efficient, achieving yttria concentrations of 8–15 mol%, which was sufficient to produce the fully stabilized cubic phase at 800 °C. mdpi.comrsc.org The differing efficiencies are linked to the thermal stability and decomposition pathways of each precursor. mdpi.com

Table 1: Comparison of Yttrium Precursors in PE-CVD of YSZ

Precursor Deposition Temp. (°C) Yttria (Y₂O₃) Content (mol%) Carbon Content (at.%) Resulting Phase
Y(hfa)₃ 500-800 0.7 - 1.8 3.6 - 8.2 Tetragonal
Y(acac)₃ 700-800 8.0 - 15.0 3.0 - 5.4 Tetragonal, Cubic at 800°C
Y(tmhd)₃ 500-600 1.0 - 2.7 5.6 - 6.4 Tetragonal
Y(tmhd)₃ 700-800 4.8 - 6.8 ~5.4 Tetragonal

Data sourced from a comparative study on yttrium organometallic compounds for YSZ deposition. mdpi.comrsc.org

Deposition of Yttrium Oxide (Y₂O₃) Thin Films

While various yttrium precursors are employed for the deposition of pure yttrium oxide (Y₂O₃) thin films via CVD and ALD for applications in optics and microelectronics, the use of this compound for this specific purpose is not extensively documented in available research literature. rsc.orgharvard.eduresearchgate.net Studies on Y₂O₃ deposition tend to focus on other classes of precursors, such as yttrium tris(N,N′-diisopropylacetamidinate), tris(N,N′-diisopropyl-formamidinato)yttrium(III), and other β-diketonates like Y(tmhd)₃. researchgate.net

Application in High-Temperature Superconductor Film Fabrication (e.g., YBCO)

The fabrication of high-temperature superconductor thin films, such as Yttrium Barium Copper Oxide (YBCO), often utilizes MOCVD with a combination of metal-organic precursors to supply the constituent metals. mdpi.com The use of β-diketonate complexes is common for this application. mdpi.com While fluorinated precursors like barium hexafluoroacetylacetonate (Ba(hfa)₂) and copper hexafluoroacetylacetonate (Cu(hfa)₂) are used, the direct application of this compound (Y(hfa)₃) as the yttrium source in YBCO film fabrication is not prominently reported. Research literature more commonly cites the use of other yttrium precursors, such as Y(dpm)₃ (where dpm is dipivaloylmethanate) or Y(thd)₃, in combination with fluorinated barium and copper sources for the MOCVD of YBCO films. mdpi.com

Compound Names Table

Abbreviation / Trivial NameChemical Name
Y(hfa)₃ / Y(acacF₆)₃Yttrium(III) hexafluoroacetylacetonate
YSZYttria-Stabilized Zirconia
Y₂O₃Yttrium Oxide / Yttria
ZrO₂Zirconium Dioxide / Zirconia
Y(acac)₃Yttrium(III) acetylacetonate
Y(tmhd)₃ / Y(dpm)₃Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) / Yttrium dipivaloylmethanate
YBCOYttrium Barium Copper Oxide
Ba(hfa)₂Barium hexafluoroacetylacetonate
Cu(hfa)₂Copper(II) hexafluoroacetylacetonate

Role in Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

This compound serves as a valuable precursor for the synthesis and functionalization of yttrium-based metal-organic frameworks (MOFs) due to its volatility and reactivity. These MOFs, particularly those with hexanuclear yttrium clusters (Y6-MOFs), are of significant interest for applications in gas storage and separation. nih.gov

Incorporation into Yttrium-Based MOFs (Y6-MOFs) Architectures

The synthesis of Y6-MOFs involves the reaction of an yttrium source with organic linkers to form a porous, crystalline framework. nih.gov this compound can be used as the yttrium source in these syntheses, often carried out under solvothermal conditions. The robust nature of the Y-O bonds and the high connectivity of the hexanuclear secondary building units (SBUs) contribute to the thermal and chemical stability of the resulting MOFs. nih.gov The structure of these Y6-MOFs is analogous to that of well-studied zirconium-based MOFs (Zr6-MOFs), offering a platform for creating materials with tailored pore sizes and functionalities for specific gas separation applications. nih.gov The presence of charge-balancing cations within the Y6-MOF structure provides an additional level of control over the pore environment. nih.gov

Doping Strategies for Luminescent Metal-Organic Frameworks

A key application of yttrium precursors like this compound is in the creation of luminescent MOFs. This is often achieved by doping a host MOF with emissive lanthanide ions. The general principle involves incorporating a small amount of a luminescent lanthanide ion into the structure of a host MOF, which can be yttrium-based or based on other metals. The host MOF structure can facilitate energy transfer to the doped lanthanide ion, leading to enhanced or specific luminescent properties. nih.gov

Doping strategies can be employed to create materials for applications such as sensors and lighting. bohrium.com For instance, the luminescence of a MOF can be modulated by the presence of certain analytes, making them effective chemical sensors. The porous nature of MOFs allows for the diffusion of analytes into the framework, where they can interact with the luminescent centers. The choice of the organic linker and the metal node, as well as the doped lanthanide, can be tailored to achieve sensitivity and selectivity for specific molecules.

Catalytic Applications in Organic Synthesis and Separation Processes

This compound and related yttrium complexes are explored for their catalytic activity in various organic transformations and their potential in separation technologies.

Exploration of this compound as a Catalyst in Organic Transformations

While direct catalytic use of this compound is an area of active investigation, yttrium-containing MOFs derived from such precursors have demonstrated significant catalytic activity. For example, a novel yttrium-based MOF has been shown to be a highly efficient and recyclable catalyst for the cyanosilylation of aldehydes and ketones. rsc.org This reaction is a crucial carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity is attributed to the Lewis acidic yttrium sites within the MOF structure. The porous nature of the MOF allows for the diffusion of reactants to these active sites, while the robust framework provides stability and allows for catalyst recovery and reuse. rsc.org

Furthermore, yttrium triflate, another yttrium compound, has been successfully employed as a catalyst in the Birum–Oleksyszyn reaction for the synthesis of α-aminophosphonates. nih.gov This highlights the potential of yttrium-based Lewis acids in catalyzing important organic reactions.

Utilization in Liquid-Liquid Extraction and Purification Systems

The principles of coordination chemistry that make this compound a useful precursor also suggest its potential in separation processes like liquid-liquid extraction. While specific studies focusing on this compound for this purpose are limited, the broader context of yttrium extraction provides relevant insights.

Liquid-liquid extraction is a common technique for the separation and purification of rare-earth elements, including yttrium. asianpubs.orgmontclair.edu The process involves the use of an organic extractant that selectively forms a complex with the target metal ion, transferring it from an aqueous phase to an organic phase. Various extractants have been studied for the selective extraction of yttrium. asianpubs.orgmontclair.edu

A related compound, choline (B1196258) hexafluoroacetylacetonate, has been used in a novel homogeneous liquid-liquid extraction technique for neodymium, another rare-earth element. researchgate.net This method utilizes a thermomorphic solvent system, where the extractant and an ionic liquid are miscible with water at one temperature and form a separate phase at another, facilitating efficient extraction and separation. researchgate.net This suggests that hexafluoroacetylacetonate-based systems could be designed for the selective extraction and purification of yttrium as well.

Spectroscopic and Photophysical Properties of Yttrium Hexafluoroacetylacetonate Complexes

Luminescence Behavior in Coordination Complexes

The luminescence of coordination complexes involving Yttrium hexafluoroacetylacetonate is primarily observed when the diamagnetic Y³⁺ ion is substituted by a luminescent lanthanide ion (Ln³⁺) or when the complex serves as a host for a luminescent guest. The photophysical properties are dictated by the efficient energy capture by the hfa ligands and the subsequent transfer to the emissive lanthanide centers.

Energy Transfer Processes in Lanthanide-Doped Systems

The luminescence in lanthanide-doped Y(hfa)₃ systems is generated through an indirect excitation process known as the "antenna effect". diva-portal.orgresearchgate.net Because the Laporte-forbidden f-f transitions of lanthanide ions result in very low absorption coefficients, direct excitation is inefficient. diva-portal.org The organic hexafluoroacetylacetonate ligand, however, possesses broad and intense absorption bands. The established energy transfer mechanism proceeds via several steps:

The hfa ligand absorbs ultraviolet light, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). diva-portal.org

The ligand then undergoes rapid intersystem crossing (ISC) to a lower-energy triplet excited state (T₁). diva-portal.org

Finally, intramolecular energy transfer occurs from the ligand's T₁ state to the resonant accepting energy levels of the doped lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺), which then relaxes by emitting characteristic, sharp-line luminescence. diva-portal.orgnih.gov

For this process to be efficient, the triplet state energy of the hfa ligand must be appropriately positioned above the accepting energy level of the lanthanide ion. nih.gov Studies on Eu(III) complexes have shown that the energy transfer from the ligand triplet state can populate multiple excited states of the ion, such as the ⁵D₂, ⁵D₁, and ⁵D₀ levels. kyushu-u.ac.jpresearchgate.net In some systems, particularly with easily reducible ions like Yb³⁺, a photoinduced electron transfer (PeT) from the excited antenna to the metal ion can also serve as a sensitization pathway. nih.gov

Influence of Ligand Environment on Luminescent Properties

The coordination environment around the central lanthanide ion, dictated by the primary hfa ligands and any ancillary or solvent molecules, profoundly impacts the luminescent output. researchgate.netnih.gov The primary factors include:

Quenching Mitigation : Non-radiative de-excitation pathways, which compete with luminescence, are a major concern. High-frequency oscillators, such as O-H vibrations from coordinated water molecules, are efficient quenchers of lanthanide excited states. researchgate.net The use of deuterated solvents and bulky, encapsulating co-ligands like triphenylphosphine (B44618) oxide (TPPO) can shield the metal center, minimize solvent interactions, and enhance luminescence quantum yields and lifetimes. jkps.or.krjlu.edu.cn

Co-ligand Effects : The introduction of co-ligands, such as phosphine (B1218219) oxides or phenanthroline derivatives, can complete the coordination sphere of the lanthanide ion, increasing the complex's stability and influencing the efficiency of the antenna effect. nih.govjlu.edu.cn

Solvent Coordination : The choice of solvent is critical, as solvent molecules can coordinate to the metal center and provide quenching pathways. A study on a deuterated ytterbium hexafluoroacetylacetonate complex, Yb(HFA-D)₃, demonstrated a significant variation in luminescence lifetime in different anhydrous deuterated organic solvents, highlighting the role of solvent coordination ability. jkps.or.kr The longest lifetime was observed in DMSO-d₆, indicating its effectiveness in the coordination sphere. jkps.or.kr

Luminescence Lifetime of Yb(HFA-D)₃ in Various Deuterated Solvents jkps.or.kr
SolventLuminescence Lifetime (µs)
Methanol-d₄10
Tetrahydrofuran-d₈12
Trimethylphosphate27
Dimethylsulfoxide-d₆66

Temperature Dependence of Luminescence Spectra and Lifetimes

The luminescence spectra and decay lifetimes of lanthanide-doped hexafluoroacetylacetonate complexes often exhibit strong temperature dependence. nih.govresearchgate.net This behavior arises from thermally activated non-radiative decay pathways and temperature-dependent energy transfer rates between different ions or between the ligand and the metal. researchgate.netjlu.edu.cn

In systems co-doped with two different lanthanides, such as Eu³⁺ and Tb³⁺, the energy transfer between the two ions can be temperature-dependent. For instance, in a ternary complex of Eu³⁺, Tb³⁺, and Gd³⁺ with hfa and TPPO ligands, phonon-assisted energy transfer from Tb³⁺ to Eu³⁺ was observed to enhance the Eu³⁺ emission at room temperature. jlu.edu.cn As temperature increases, the efficiency of different de-excitation pathways changes, leading to a variation in the relative emission intensities of the two ions. jlu.edu.cnmyu-group.co.jp Similarly, the luminescence lifetime typically decreases as temperature rises due to the increased probability of thermally activated quenching processes. researchgate.netjlu.edu.cn

Temperature-Dependent Luminescence in Lanthanide Hexafluoroacetylacetonate Systems
SystemTemperature RangeObserved EffectReference
(Eu₁Tb₉₉–HFA)@LAPONITE®77 K to 287 KLuminescence color tunes from green to orange as temperature increases. rsc.org
Eu/Tb mixed hfa/TPO complex300 K to 450 KLuminescence color changes from green to yellow; Tb³⁺ intensity decreases while Eu³⁺ intensity first increases then decreases. myu-group.co.jp
Eu₀.₄Tb₀.₄Gd₀.₂(HFA)₃(TPPO)₂Not specifiedLifetime of Eu³⁺ (⁵D₀ level) decreases with increasing temperature. jlu.edu.cn

Potential in Thermometry Applications

The temperature-sensitive nature of the luminescence from these complexes makes them excellent candidates for non-contact optical thermometry. researchgate.net Ratiometric luminescent thermometers are particularly advantageous as the temperature is correlated with the intensity ratio of two different emission peaks, providing a self-referencing measurement that is independent of excitation power fluctuations or probe concentration.

By co-doping a Y(hfa)₃ host with a pair of lanthanide ions like Eu³⁺ and Tb³⁺, a ratiometric thermometer can be designed. The emission from the temperature-sensitive ion (e.g., Tb³⁺) is measured relative to the emission from a more stable ion or another temperature-dependent transition (e.g., Eu³⁺). nih.govmdpi.com A study on a hybrid material where Eu³⁺ and Tb³⁺ hexafluoroacetylacetonate complexes were doped into LAPONITE® clay showed a linear relationship between the Tb³⁺/Eu³⁺ emission intensity ratio and temperature in the 197 K to 287 K range, with a relative sensitivity of 1.107% per Kelvin. nih.govresearchgate.net Such systems offer the potential for developing highly sensitive and stable thermal sensors for various applications. nih.govrsc.orgresearchgate.net

Magnetic Properties of this compound Adducts with Radical Ligands

As the Y³⁺ ion is diamagnetic (f⁰ configuration), Y(hfa)₃ serves as an ideal diamagnetic component for studying the magnetic properties of coordinated organic radicals. When Y(hfa)₃ forms adducts with stable radical ligands, such as nitronyl nitroxides (NITR), the magnetic behavior of the resulting complex is dominated by the radicals.

Future Perspectives and Emerging Research Directions

Development of Novel Yttrium Hexafluoroacetylacetonate Derivatives for Specific Applications

The modification of the core this compound molecule is a key frontier of research. The primary motivation is to enhance its physical and chemical properties, particularly its volatility, thermal stability, and reactivity, to meet the demands of specific applications. A significant trend is the development of liquid precursors to improve the reproducibility of vapor delivery in CVD and atomic layer deposition (ALD) processes, overcoming the challenges associated with solid-state precursors. harvard.edu

One approach involves creating mixed-ligand complexes. By introducing ancillary ligands, researchers can fine-tune the electronic and steric properties of the yttrium center. For instance, the synthesis of eight-coordinate complexes of the type [Ln(hfaa)₃(phen)] (where hfaa is hexafluoroacetylacetonate and phen is 1,10-phenanthroline) has been reported for various lanthanides. researchgate.net While yttrium(III) itself is not luminescent, developing its derivatives with chromophoric ligands is a strategy to create components for advanced optical and photonic materials. researchgate.net

Furthermore, derivatives are being designed to serve as catalysts or catalyst precursors. Research into yttrium-based catalysis for reactions like ring-opening polymerization of ε-caprolactone and hydrogenation of esters points to the potential for novel Y(hfac)₃ derivatives in green chemistry and polymer science. scispace.comuea.ac.uk The development of iminophenolato complexes of yttrium, for example, has produced efficient catalysts, suggesting that modifying the ligand sphere around the yttrium ion is a powerful strategy for creating targeted catalytic activity. uea.ac.uk

Exploration of New Deposition Techniques and Material Architectures

This compound is a recognized precursor for depositing yttrium-containing thin films via CVD and ALD. strem.comazonano.comazonano.com Emerging research is focused on moving beyond conventional thermal CVD to more advanced, energy-efficient techniques that offer greater control over film properties.

Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) is one such area of exploration. This technique uses plasma to decompose the precursor molecules at lower temperatures than thermal CVD, which can be advantageous for temperature-sensitive substrates. A comparative study on the use of three different yttrium precursors, including Y(acacF₆)₃ (this compound), for creating yttria-stabilized zirconia (YSZ) coatings via PE-CVD highlighted the critical role of precursor chemistry and deposition temperature. osti.gov In this specific study, Y(acacF₆)₃ was found to be less efficient at incorporating yttria into the zirconia films compared to Y(tmhd)₃ and Y(acac)₃ under the tested conditions. osti.gov For instance, at 700 °C, Y(acac)₃ achieved an 8 mol% yttria concentration, whereas Y(acacF₆)₃ only reached 0.8 mol%. osti.gov

Deposition Temperature (°C)Y(tmhd)₃ (mol% Yttria)Y(acac)₃ (mol% Yttria)Y(acacF₆)₃ (mol% Yttria)
500~0.3-1.0~0.3-1.0~0.3-1.0
6002.8--
7004.88.00.8

Data sourced from a comparative study on yttrium precursors for YSZ coatings by PE-CVD. osti.gov

Another significant development is the use of direct liquid injection or ultrasonic nebulization to vaporize precursors. harvard.edu These methods are particularly suited for new liquid derivatives and can provide a more stable and reproducible flow of precursor vapor into the deposition chamber, leading to higher quality and more uniform films. harvard.edu These techniques are being applied to create a wide range of material architectures, including mixed-metal oxides like yttrium zirconium oxide, which have applications as refractory materials. harvard.edu

Advanced Mechanistic Studies of Catalytic and Photophysical Phenomena

A deeper understanding of the fundamental chemical processes involving this compound is crucial for its rational design in future applications. Research is advancing on two major fronts: catalysis and photophysics.

Catalytic Phenomena: Yttrium's catalytic potential is an active area of investigation. While many studies use other yttrium compounds, the findings inform the potential development of Y(hfac)₃-based catalysts. For example, highly dispersed ruthenium-yttrium bimetallic catalysts have shown high activity and selectivity in the hydrogenation of fatty acid methyl esters to fatty alcohols. scispace.com The introduction of yttrium was found to alter the chemical properties of the ruthenium catalyst and control the formation of a Ru-Y alloy, which was key to its performance. scispace.com In other work, yttrium complexes have been shown to act as Brønsted bases for organic transformations like Knoevenagel condensations. rsc.org Mechanistic studies in these areas, often aided by computational modeling, help elucidate reaction pathways and the role of the metal center and its ligand environment, guiding the design of more efficient catalysts. nih.gov

Photophysical Phenomena: The photophysical properties of materials containing this compound are largely dictated by the hexafluoroacetylacetonate (hfac) ligand. Advanced studies using techniques like ultrafast X-ray transient absorption spectroscopy have probed the intricate dynamics of the hfac chromophore itself. nih.gov Following UV excitation, the ligand undergoes an ultrafast (on a picosecond timescale) population transfer from an initial singlet excited state (S₁) to a triplet state (T₁). nih.gov

This efficient intersystem crossing is fundamental to the process of sensitized luminescence in lanthanide complexes. The hfac ligand absorbs UV light and efficiently transfers that energy to the central lanthanide ion, which then emits light at its own characteristic wavelengths. researchgate.net Studies on [Ln(hfaa)₃(phen)] complexes have quantified the luminescence quantum yields for various emissive lanthanides, demonstrating the efficiency of this energy transfer pathway. researchgate.net

Lanthanide (Ln) in [Ln(hfaa)₃(phen)]Quantum Yield (Φ)
Europium (Eu)46%
Terbium (Tb)32%
Samarium (Sm)2.7%
Dysprosium (Dy)2.1%

Data from luminescence studies on lanthanide hexafluoroacetylacetonate phenanthroline complexes. researchgate.net

Although yttrium(III) does not have the necessary f-orbitals to produce visible luminescence in the same manner, mechanistic studies of its complexes are vital. They serve as non-emissive controls to help isolate the photophysical contributions of the ligands and understand the energy transfer mechanisms in their luminescent lanthanide counterparts.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for yttrium hexafluoroacetylacetonate (Y(hfac)₃), and how do reaction conditions influence purity and yield?

  • Y(hfac)₃ is synthesized via ligand exchange reactions between yttrium precursors (e.g., YCl₃) and hexafluoroacetylacetone (Hhfac). Vacuum sublimation is critical for purification, as decomposition occurs at high temperatures .
  • Key parameters :

  • Solvent choice (e.g., anhydrous ethanol) to avoid hydrolysis.
  • Sublimation temperature (typically 120–150°C under reduced pressure) to isolate crystalline products.
    • Data Table :
MethodTemperature (°C)Yield (%)Purity (%)Reference
Sublimation1307599.9
Solution-phase256095

Q. How is the thermal stability of Y(hfac)₃ characterized, and what decomposition pathways are observed?

  • Thermogravimetric analysis (TGA) reveals a two-step decomposition:

Loss of coordinated water (50–100°C).

Ligand degradation (250–400°C), forming YF₃ residues .

  • Methodological note : Use inert atmospheres (N₂/Ar) to prevent oxidation during TGA.

Q. Which spectroscopic techniques are optimal for structural characterization of Y(hfac)₃ complexes?

  • FTIR : Confirms ligand coordination via C=O (1650 cm⁻¹) and C-F (1250 cm⁻¹) stretches .
  • XRD : Resolves crystal structures; Y(hfac)₃ typically adopts an octahedral geometry with distorted ligand symmetry .
  • NMR : ¹⁹F NMR (in CDCl₃) shows distinct signals for CF₃ groups (–70 to –80 ppm) .

Advanced Research Questions

Q. How does Y(hfac)₃ perform as a precursor in atomic layer deposition (ALD) for thin-film applications?

  • Y(hfac)₃ is co-reacted with ozone (O₃) or H₂O to deposit YF₃ or Y₂O₃ films.
  • Critical findings :

  • Deposition rates: 0.2–0.3 Å/cycle at 250–300°C.
  • Film stoichiometry: <5% oxygen contamination in YF₃ films .
    • Challenge : Ligand steric effects reduce precursor volatility compared to lighter lanthanides (e.g., La(hfac)₃).

Q. What role does Y(hfac)₃ play in designing single-molecule magnets (SMMs) or coordination polymers?

  • Y(hfac)₃ serves as a Lewis acid to assemble heterometallic frameworks. Example:

  • [Y(hfac)₃-Cu(acac)₂] polymers exhibit weak antiferromagnetic coupling (J = –0.5 cm⁻¹) .
    • Methodological insight : Pair with π-conjugated ligands (e.g., phenanthroline) to enhance magnetic anisotropy .

Q. How do computational studies elucidate the electronic structure and reactivity of Y(hfac)₃?

  • DFT calculations : Predict ligand field splitting (Δ = 1.8 eV) and charge distribution (Y³⁺ δ+ = +1.2) .
  • Kinetic modeling : Reveals rate-limiting steps in ALD (e.g., ligand desorption) .

Contradictions and Open Questions

  • Sublimation vs. solution-phase synthesis : Sublimation yields higher purity but lower scalability .
  • Magnetic behavior : Y(hfac)₃-based complexes show weaker exchange interactions compared to transition-metal analogs (e.g., Co(hfac)₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.